

An In-depth Technical Guide to Methothrin (CAS Number: 34388-29-9)

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Compound of Interest

Compound Name: *Methothrin*

Cat. No.: *B1208205*

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Executive Summary

Methothrin (CAS No. 34388-29-9) is a synthetic pyrethroid insecticide.[1] Like other pyrethroids, its insecticidal activity is primarily attributed to its ability to disrupt the normal functioning of the insect nervous system by targeting voltage-gated sodium channels.[1] This technical guide provides a comprehensive overview of the available technical data on **Methothrin**, including its physicochemical properties, toxicological profile, and metabolic pathways. Due to the limited availability of public data specifically for **Methothrin**, information from structurally related pyrethroids is included to provide a broader context. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental procedures are provided.

Physicochemical Properties

The fundamental physicochemical properties of **Methothrin** are summarized in the table below. The industrial product is typically a brownish-yellow oily liquid, while the pure substance is a colorless oily liquid.[2] It is soluble in organic solvents such as ethanol, benzene, and toluene but is insoluble in water.[2] **Methothrin** is reported to be unstable to light and susceptible to decomposition under alkaline conditions.[2]

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₆ O ₃	[1][3]
Molecular Weight	302.41 g/mol	[1][3]
Boiling Point	369.639 °C at 760 mmHg	[1][3]
Density	1.075 g/cm ³	[1][3]
Flash Point	154.79 °C	[1]
Refractive Index	1.501	[1]
XLogP3	5.1	[1]
Vapor Pressure	3.4 x 10 ¹ mPa at 30 °C	[4]

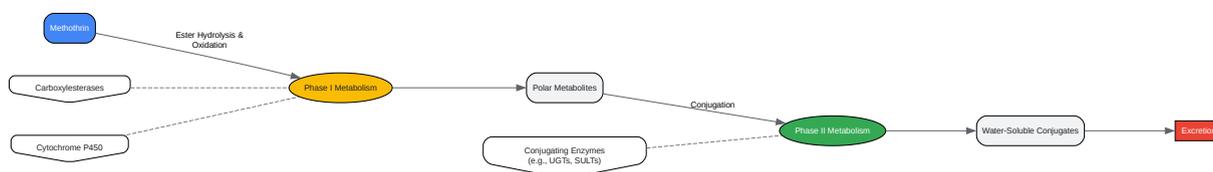
Toxicological Profile

The toxicological data for **Methothrin** is limited. However, as a pyrethroid, its primary toxic effect is neurotoxicity. The available acute toxicity data are presented in the table below. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.

Toxicity Endpoint	Species	Route	Value	GHS Classification	Reference
Acute Oral LD50	Rat (male)	Oral	1320 - 6690 mg/kg	Category 4 (Harmful if swallowed)	[5]
Acute Dermal LD50	Rabbit (male and female)	Dermal	> 2000 mg/kg	Category 4 (Harmful in contact with skin)	[5]
Acute Inhalation LC50	Rat	Inhalation	26.8 mg/L (4 h)	Category 4 (Harmful if inhaled)	[5]

Metabolism and Signaling Pathway

The metabolism of pyrethroids like **Methothrin** primarily occurs in the liver and involves two main phases. Phase I metabolism consists of ester hydrolysis and oxidation, catalyzed by carboxylesterases and cytochrome P450 (CYP) enzymes, respectively. These reactions lead to the formation of more polar metabolites. In Phase II, these metabolites are conjugated with endogenous molecules such as glucuronic acid or sulfate to further increase their water solubility and facilitate their excretion from the body.



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General metabolic pathway of pyrethroid insecticides.

Experimental Protocols

Analysis of Methothrin Stereoisomers by Capillary Gas Chromatography

This protocol provides a general method for the separation of pyrethroid stereoisomers, including **Methothrin**, by capillary gas chromatography.

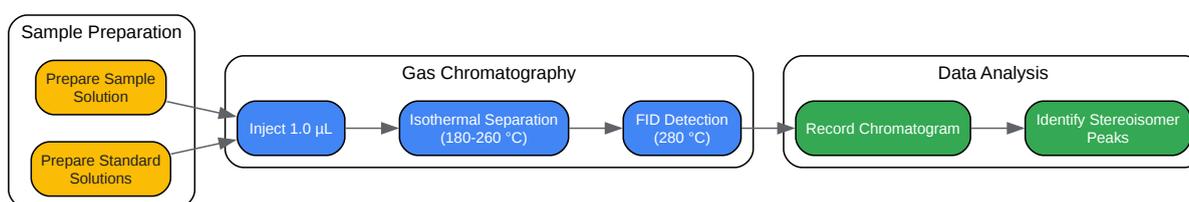
Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: Fused silica capillary column (e.g., 10m x 0.53mm x 1.0 μ m film, QF-1).

- Injector and Detector Temperature: 280 °C.
- Column Temperature: Isothermal, between 180 °C and 260 °C (the specific temperature for **Methothrin** needs to be optimized).
- Carrier Gas: Hydrogen (H₂) at a flow rate of 4.6 mL/min.
- Split Ratio: 5:1.
- Injection Volume: 1.0 µL.

Procedure:

- Prepare standard solutions of **Methothrin** in a suitable solvent (e.g., acetone or hexane).
- Prepare the sample by dissolving it in the same solvent.
- Inject 1.0 µL of the sample or standard solution into the gas chromatograph.
- Record the chromatogram and identify the peaks corresponding to the different stereoisomers based on their retention times.



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Workflow for GC analysis of **Methothrin** stereoisomers.

In Vitro Metabolism of Methothrin using Liver Microsomes

This protocol describes a general procedure for studying the in vitro metabolism of **Methothrin** using liver microsomes to identify potential metabolites.

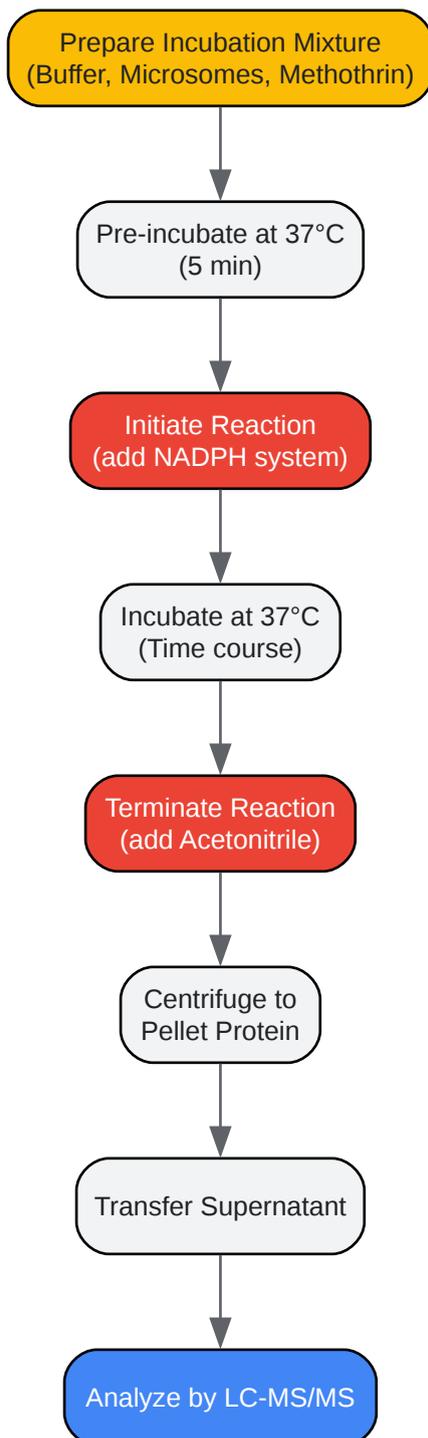
Materials:

- **Methothrin**
- Pooled human or rat liver microsomes
- NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- LC-MS/MS system for analysis

Procedure:

- **Incubation Preparation:** In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, liver microsomes, and **Methothrin** solution.
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
- **Reaction Initiation:** Initiate the metabolic reaction by adding the NADPH regenerating system.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
- **Reaction Termination:** Stop the reaction by adding an equal volume of cold acetonitrile.
- **Sample Preparation:** Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a clean tube for analysis.

- LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify **Methothrin** and its metabolites.



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Workflow for in vitro metabolism of **Methothrin**.

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